molecular formula C22H22N2O5 B5969644 3-Ethyl 6-methyl 4-[(2-methoxy-5-methylphenyl)amino]quinoline-3,6-dicarboxylate

3-Ethyl 6-methyl 4-[(2-methoxy-5-methylphenyl)amino]quinoline-3,6-dicarboxylate

Cat. No.: B5969644
M. Wt: 394.4 g/mol
InChI Key: PQRNGCRPUPWUDJ-UHFFFAOYSA-N
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Description

3-Ethyl 6-methyl 4-[(2-methoxy-5-methylphenyl)amino]quinoline-3,6-dicarboxylate is a complex organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Properties

IUPAC Name

3-O-ethyl 6-O-methyl 4-(2-methoxy-5-methylanilino)quinoline-3,6-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O5/c1-5-29-22(26)16-12-23-17-8-7-14(21(25)28-4)11-15(17)20(16)24-18-10-13(2)6-9-19(18)27-3/h6-12H,5H2,1-4H3,(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQRNGCRPUPWUDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2C=CC(=CC2=C1NC3=C(C=CC(=C3)C)OC)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl 6-methyl 4-[(2-methoxy-5-methylphenyl)amino]quinoline-3,6-dicarboxylate typically involves multi-step organic reactions. One common method includes the condensation of 2-methoxy-5-methylaniline with ethyl acetoacetate, followed by cyclization and esterification reactions. The reaction conditions often require the use of catalysts, such as p-toluenesulfonic acid, and solvents like toluene .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-Ethyl 6-methyl 4-[(2-methoxy-5-methylphenyl)amino]quinoline-3,6-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the quinoline ring, especially at positions activated by electron-donating groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of quinoline N-oxide derivatives.

    Reduction: Formation of partially or fully reduced quinoline derivatives.

    Substitution: Formation of substituted quinoline derivatives with various functional groups.

Scientific Research Applications

3-Ethyl 6-methyl 4-[(2-methoxy-5-methylphenyl)amino]quinoline-3,6-dicarboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Ethyl 6-methyl 4-[(2-methoxy-5-methylphenyl)amino]quinoline-3,6-dicarboxylate involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Ethyl 6-methyl 4-[(2-methoxy-5-methylphenyl)amino]quinoline-3,6-dicarboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of ethyl, methyl, and methoxy groups, along with the quinoline core, makes it a versatile compound for various research and industrial applications.

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